molecular formula C19H15NO2S3 B2988372 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide CAS No. 2097862-08-1

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B2988372
CAS No.: 2097862-08-1
M. Wt: 385.51
InChI Key: MAMVYGPBJPSXJU-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene carboxamide core linked via a hydroxyethyl group to a 2,2'-bithiophene moiety. For instance, describes related bithiophene-based dyes with vinyl linkages, while and discuss thiophene carboxamides and natural bithiophenes with anti-inflammatory activity .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2S3/c21-13(15-7-8-17(25-15)16-6-3-9-23-16)11-20-19(22)18-10-12-4-1-2-5-14(12)24-18/h1-10,13,21H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMVYGPBJPSXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of protein aggregation. This article explores its synthesis, biological mechanisms, and findings from recent research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Bithiophene moiety : Contributes to π-π stacking interactions.
  • Hydroxyethyl group : Enhances solubility and facilitates hydrogen bonding.
  • Carboxamide functional group : Plays a crucial role in biological interactions.

The molecular formula of this compound is C18H16N2O2SC_{18}H_{16}N_{2}O_{2}S with a molecular weight of approximately 320.39 g/mol.

1. Modulation of Amyloid-beta Aggregation

Recent studies have highlighted the compound's ability to influence amyloid-beta (Aβ) aggregation, which is significant in Alzheimer's disease research. In vitro experiments demonstrated that derivatives of benzothiophene, including this compound, can either promote or inhibit Aβ fibrillogenesis depending on their structural modifications.

  • Mechanism : Molecular docking studies suggest that the orientation of bicyclic aromatic rings affects their aggregation properties. Compounds were shown to either enhance or inhibit the formation of Aβ fibrils based on specific substituents on the phenyl ring .

2. Neuroprotective Effects

In cellular models, particularly using mouse hippocampal neuronal HT22 cells, the compound exhibited significant neuroprotective effects against Aβ42-induced cytotoxicity. The results indicated:

  • Cell Viability : Compounds similar to this compound demonstrated enhanced cell survival rates when exposed to neurotoxic conditions.
  • Mechanism of Action : The protective effect is likely mediated through modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Aβ Aggregation Modulation1.74-fold promotion at 1 μM
NeuroprotectionSignificant protection against Aβ42 toxicity
Inhibition of CytotoxicityImproved cell viability in HT22 cells

Case Study: Neuroprotection Against Aβ42 Toxicity

In a controlled study, this compound was tested against various concentrations of Aβ42. The results showed that at higher concentrations (25 μM), the compound significantly reduced neuronal death compared to untreated controls.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide Benzothiophene + Bithiophene Hydroxyethyl linker Amide, hydroxyl Hypothetical
N-(2-Nitrophenyl)thiophene-2-carboxamide () Thiophene + Nitrophenyl Nitro group Amide, nitro
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) () Bithiophene Hydroxybutynyl side chain Alkyne, hydroxyl
N-Benzyl-5-(5-(3-hydroxyphenyl)thiophene-2-yl)-N-methylpentaneamide (12b) () Thiophene + Benzylamide Hydroxyphenyl, methylpentaneamide Amide, hydroxyl

Key Observations :

  • The target compound’s benzothiophene carboxamide distinguishes it from simpler thiophene carboxamides (e.g., ) and natural bithiophenes (e.g., ). The benzothiophene core likely enhances π-conjugation and electron-withdrawing effects compared to single thiophene rings .
  • The hydroxyethyl linker introduces hydrogen-bonding capability, contrasting with hydrophobic alkyne or nitro substituents in analogues .

Key Observations :

  • The target compound’s synthesis likely parallels ’s carbodiimide-mediated amidation, using reagents like EDC•HCl and HOBt to couple the carboxylic acid and amine precursors .
  • Unlike natural bithiophenes (e.g., α-terthienyl in ), the target compound requires multi-step organic synthesis rather than extraction .

Table 3: Comparative Bioactivity and Physical Data

Compound Name Bioactivity/Application Key Physical Data Reference
This compound Hypothetical: Potential anti-inflammatory or electronic properties Not reported
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) Anti-inflammatory (inhibition of nitrite production in RAW 264.7 cells) Isolated as a crystalline solid
N-(2-Nitrophenyl)thiophene-2-carboxamide Structural studies (no reported bioactivity) Dihedral angle: 13.53° (thiophene vs. benzene)
α-Terthienyl (3) Phototoxic, antiviral, anti-inflammatory UV-active, planar conjugated system

Key Observations :

  • The hydroxyethyl group in the target compound may improve solubility in polar solvents compared to purely aromatic analogues (e.g., α-terthienyl) .
  • Anti-inflammatory activity is plausible given the efficacy of structurally related bithiophenes (e.g., compound 14 in ) .

Supramolecular and Crystallographic Behavior

  • N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits weak C–H⋯O/S interactions and non-classical hydrogen bonding, forming an S(6) ring motif in its crystal lattice .
  • Benzothiophene’s bulkier structure may increase steric hindrance compared to simpler thiophene derivatives, affecting packing efficiency .

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